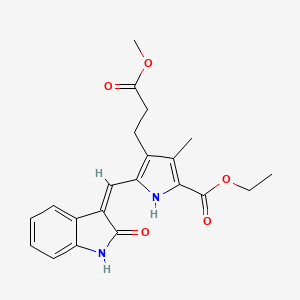![molecular formula C15H14N2O B565661 (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one CAS No. 365242-16-6](/img/structure/B565661.png)
(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one” is a chemical compound with the molecular formula C15H14N2O . It is an important scaffold for γ-Secretase Inhibitors .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the formation of a dimedone-derived tricarbonyl compound, followed by the formation of a pyrrole ring using the Paal-Knorr method to generate tetrahydroindole-6-ones. The final step involves the expansion of the ketone by following the Schmidt method to generate lactams .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered heterocyclic ring fused with two benzene rings . The molecular weight is 238.285 Da and the monoisotopic mass is 238.110611 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of a dimedone-derived tricarbonyl compound, the formation of a pyrrole ring, and the expansion of the ketone . The synthesis of dibenzo-[b,e]azepin-6-one derivatives was carried out in the presence of CsF at 90 °C .科学的研究の応用
Heterocyclic Compounds: Azepine Derivatives and Pharmacological Potential
Seven-membered heterocyclic compounds, including azepine derivatives like (7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one, have garnered attention due to their significant pharmacological and therapeutic implications. Research indicates that these compounds are synthesized through ring expansion methods and have diverse biological properties. The literature emphasizes the need for further exploration in the biological domain, suggesting that N-containing seven-membered heterocycles present a promising area for future studies (Kaur, Garg, Malhi, & Sohal, 2021).
Neurobiological Insights from Antidepressant Studies
Studies on the antidepressant, tianeptine, which shares structural similarities with tricyclic antidepressants and potentially with this compound, reveal its role in modulating neurotransmitter systems and supporting brain structural and functional plasticity. This research provides insights into the neurobiological mechanisms underlying the therapeutic effects of such compounds in treating depressive disorders (McEwen & Olié, 2005).
Azepane-Based Drug Development
The structural diversity of azepane-based motifs, including those related to this compound, has been linked to a variety of pharmacological properties. Over 20 azepane-based drugs have received FDA approval, highlighting the potential of these compounds in treating diseases such as cancer, Alzheimer's, and microbial infections. The synthesis and development of azepane derivatives continue to be a vibrant area of medicinal chemistry, promising new therapeutic agents (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds
Research on the degradation of nitrogen-containing compounds, which could include this compound, demonstrates the efficacy of advanced oxidation processes (AOPs) in mineralizing these recalcitrant substances. This approach is crucial for addressing the environmental persistence and potential toxicity of nitrogen-containing heterocyclic compounds in aquatic environments (Bhat & Gogate, 2021).
Exploration of High Energy Density Materials
The investigation into high-nitrogen azine energetic materials, closely related to the structural framework of this compound, highlights the potential application of such compounds in energy materials. Studies focus on the synthesis, analysis, and application of azine compounds, indicating their significant role in improving propellants, explosives, and gas generators (Yongjin & Shuhong, 2019).
作用機序
特性
IUPAC Name |
(7S)-7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCIHHYNMAJVKX-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3[C@@H](C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730972 |
Source


|
| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365242-16-6 |
Source


|
| Record name | (7S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)


![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)
![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)
![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)
